molecular formula C15H21NO3 B3027559 tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate CAS No. 1332765-93-1

tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate

Cat. No.: B3027559
CAS No.: 1332765-93-1
M. Wt: 263.33
InChI Key: AEDNDADPACDDOM-UHFFFAOYSA-N
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Description

Tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate, also known as BMCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BMCC belongs to the class of cyclopropyl-containing compounds and is a derivative of the natural product, (+)-discodermolide.

Scientific Research Applications

Synthesis and Optimization

  • Synthesis Process : tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in several biologically active compounds, is synthesized through acylation, nucleophilic substitution, and reduction. The synthetic method has been optimized to achieve a high yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Applications in Organic Synthesis

  • Spirocyclopropanated Analogues : It's utilized in the synthesis of spirocyclopropanated analogues of the insecticide Thiacloprid. The key step involves cocyclization of a protected (1-aminocyclopropyl)methyl derivative (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Pharmaceutical and Medicinal Chemistry

  • Enantioselective Synthesis : The compound plays a critical role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its crystal structure analysis (Ober, Marsch, Harms, & Carell, 2004).

Novel Synthetic Methods

  • Directed Lithiation : It is involved in directed lithiation reactions with high yields of substituted products, highlighting its utility in novel synthetic methods (Smith, El‐Hiti, & Alshammari, 2013).

Intermediate in Natural Product Synthesis

  • Natural Product Synthesis : It's an intermediate in the synthesis of the natural product jaspine B, showing its relevance in synthesizing compounds with potential therapeutic applications (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).

Safety and Hazards

According to a safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention if feeling unwell .

Future Directions

While specific future directions for “tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate” were not found, related compounds have been used in the synthesis of biologically active natural products .

Properties

IUPAC Name

tert-butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-15(8-9-15)11-6-5-7-12(10-11)18-4/h5-7,10H,8-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDNDADPACDDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143015
Record name Carbamic acid, N-[1-(3-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-93-1
Record name Carbamic acid, N-[1-(3-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(3-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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